5-(2-Methylpropyl)-5-phenylimidazolidine-2,4-dione
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity .Scientific Research Applications
- Thiazolidinediones, including 5-(2-Methylpropyl)-5-phenylimidazolidine-2,4-dione, are well-known for their antidiabetic effects. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), improving insulin sensitivity and glucose homeostasis. Researchers explore their potential in managing type 2 diabetes and related complications .
- Compound 79, a derivative of thiazolidinedione, effectively inhibits protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a role in insulin signaling, and inhibiting it can enhance insulin action. This property makes thiazolidinediones promising candidates for antidiabetic drug development .
- Lactobacillus-derived metabolites enhance the antitumor activity of 5-fluorouracil (5-FU) and inhibit metastatic behavior in 5-FU-resistant colorectal cancer cells. These metabolites regulate claudin-1 expression, potentially synergizing with thiazolidinediones in cancer therapy .
- Thiazolidinediones exhibit anti-inflammatory properties by modulating nuclear factor-kappa B (NF-κB) signaling. Researchers investigate their potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Some studies suggest that thiazolidinediones may protect against neurodegenerative conditions. By reducing oxidative stress and inflammation, they could play a role in Alzheimer’s disease and Parkinson’s disease research .
- Thiazolidinediones impact cardiovascular health by improving endothelial function, reducing vascular inflammation, and enhancing nitric oxide bioavailability. Researchers explore their potential in preventing atherosclerosis and related complications .
Antidiabetic Activity
PTP1B Inhibition
Antitumor Activity Enhancement
Anti-Inflammatory Effects
Neuroprotective Potential
Cardiovascular Applications
These applications highlight the versatility of 5-(2-Methylpropyl)-5-phenylimidazolidine-2,4-dione in scientific research. Keep in mind that ongoing studies may uncover additional uses for this compound, making it an exciting area of investigation
Safety And Hazards
properties
IUPAC Name |
5-(2-methylpropyl)-5-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)8-13(10-6-4-3-5-7-10)11(16)14-12(17)15-13/h3-7,9H,8H2,1-2H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVOCCKCQWJPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylpropyl)-5-phenylimidazolidine-2,4-dione | |
CAS RN |
6943-30-2, 100615-58-5 | |
Record name | NSC52921 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-methylpropyl)-5-phenylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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